3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and oxadiazole. Azetidine is a four-membered nitrogen-containing ring, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Azetidine derivatives have been known to interact with various biological targets, such as gaba receptors and tubulin .
Mode of Action
Some azetidine derivatives have been shown to inhibit the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Biochemical Pathways
It is known that tubulin inhibitors can disrupt the mitotic spindle apparatus during cell division, leading to cell cycle arrest and apoptosis .
Result of Action
Some azetidine derivatives have demonstrated significant in vitro antiproliferative activities in breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with oxadiazole precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the azetidine ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring but differs in its substituents and overall structure.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds also contain the azetidine ring and are used in different chemical and biological applications.
Uniqueness
3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to its combination of azetidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-(azetidin-2-yl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQUNKPBKOFTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=NOC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-96-6 |
Source
|
Record name | 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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